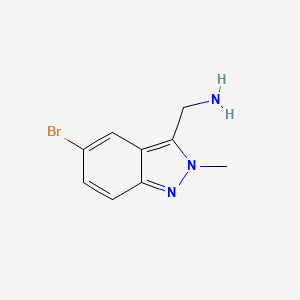

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine

Description

Properties

IUPAC Name |

(5-bromo-2-methylindazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCQWZCJMWSEOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine

The following technical guide details the synthesis pathways for (5-bromo-2-methyl-2H-indazol-3-yl)methanamine , a specific indazole scaffold often utilized in kinase inhibitor development (e.g., GSK-3, CDK inhibitors).

This guide prioritizes regiochemical fidelity (N2 vs. N1 selectivity) and chemoselectivity (preserving the aryl bromide during reduction).

Executive Summary & Retrosynthetic Analysis

The target molecule features a 2H-indazole core, which is thermodynamically less stable than the 1H-tautomer. Consequently, the primary synthetic challenge is achieving N2-regioselectivity during the construction or alkylation of the indazole ring. The second challenge is the reduction of the C3-functionality (nitrile or aldehyde) to a primary amine without debrominating the C5-position.

Retrosynthetic Logic:

-

Disconnection A (Reductive Amination): Disconnects the C3-methanamine to a C3-carbaldehyde . This requires the availability of 5-bromo-2-methyl-2H-indazole-3-carbaldehyde.

-

Disconnection B (Nitrile Reduction): Disconnects to 5-bromo-2-methyl-2H-indazole-3-carbonitrile . This traces back to the alkylation of 5-bromo-1H-indazole-3-carbonitrile.

-

Disconnection C (De Novo Cyclization): Construction of the N2-methylindazole core from non-cyclic precursors (e.g., 2-nitrobenzaldehydes or 2-bromobenzaldehydes).

Pathway A: The "Classic" Alkylation & Chemoselective Reduction

Best for: Laboratory-scale synthesis starting from abundant commodity chemicals.

Mechanism & Regioselectivity

Alkylation of 5-bromo-1H-indazole-3-carbonitrile typically yields a mixture of N1- and N2-alkylated products.

-

N1-Alkylation: Thermodynamically favored. Enhanced by hard electrophiles and dissociating counter-ions (e.g., NaH/THF).

-

N2-Alkylation: Kinetically accessible but often the minor product. Selectivity can be improved using specific solvent/base combinations (e.g., non-polar solvents or chelating conditions), but chromatographic separation is almost invariably required.

Step-by-Step Protocol

Step 1: N-Methylation of 5-bromo-1H-indazole-3-carbonitrile

-

Reagents: 5-bromo-1H-indazole-3-carbonitrile, Iodomethane (MeI), Cesium Carbonate (

). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve 5-bromo-1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Add

(2.0 equiv) and stir at RT for 15 min. -

Add MeI (1.2 equiv) dropwise.

-

Stir at RT for 4–12 hours. Monitor via TLC/LCMS.

-

Critical Workup: The reaction will yield both N1-methyl (major) and N2-methyl (minor) isomers.

-

Purification: Separate isomers via flash column chromatography (Silica gel).

-

Note: The N1-isomer is typically less polar (higher

) than the N2-isomer in Hexane/EtOAc systems due to the dipole moment differences. Verify the N2-isomer via NOESY NMR (interaction between N-Me and C3-substituent is distinct).

-

-

Step 2: Chemoselective Reduction (Cobalt Boride Method)

Standard reduction with

-

Reagents: 5-bromo-2-methyl-2H-indazole-3-carbonitrile (from Step 1),

, -

Solvent: Methanol (MeOH).[1]

-

Procedure:

-

Dissolve the N2-nitrile substrate (1.0 mmol) and

(2.0 mmol) in MeOH (10 mL). The solution will be pink/purple. -

Cool to 0°C.

-

Add

(10.0 mmol) portion-wise. Caution: Vigorous gas evolution ( -

Stir at RT for 1–2 hours. The black precipitate catalyzes the reduction.[2]

-

Quench: Add 2N HCl carefully to dissolve the boride sludge and quench excess hydride.

-

Isolation: Basify with

to pH >10, extract with DCM, dry ( -

Product: (5-bromo-2-methyl-2H-indazol-3-yl)methanamine.

-

Pathway B: The "Direct" Reductive Amination

Best for: High-efficiency synthesis if the aldehyde intermediate is commercially sourced or accessible.

Rationale

This route avoids the N1/N2 separation issue entirely if the starting material is already the N2-methyl aldehyde. It utilizes mild reducing agents that are inert toward the aryl bromide.

Step-by-Step Protocol

Step 1: Reductive Amination

-

Precursor: 5-bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS: 1251023-52-5).

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Solvent: Methanol (MeOH).[1]

-

Procedure:

-

Dissolve the aldehyde (1.0 equiv) and

(10.0 equiv) in MeOH. -

Stir at RT for 30 minutes to form the imine intermediate in situ.

-

Add

(1.5 equiv). -

Stir at RT for 12–16 hours.

-

Workup: Acidify with 1N HCl to decompose excess hydride, then basify with NaOH to pH 12.

-

Extraction: Extract with DCM or EtOAc. The amine product is obtained as a solid or oil.

-

Visualizing the Pathways

The following diagram illustrates the branching logic and critical decision points between the two pathways.

Caption: Comparative workflow for Pathway A (Alkylation/Reduction) and Pathway B (Reductive Amination).

Quantitative Data Summary

| Parameter | Pathway A (Nitrile Route) | Pathway B (Aldehyde Route) |

| Starting Material Availability | High (Commercial/Cheap) | Moderate (Specialty Chemical) |

| Step Count | 3 (Alkylation, Separation, Reduction) | 1 (Reductive Amination) |

| Key Challenge | N1/N2 Regioselectivity | Sourcing the Aldehyde |

| Yield (Overall) | ~30–40% (due to isomer loss) | ~70–85% |

| Chemoselectivity Risk | High (Must avoid debromination) | Low (Mild conditions) |

References

-

Regioselective Alkylation of Indazoles

-

L. Luo et al., "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights," Beilstein J. Org. Chem., vol. 17, pp. 1939–1951, 2021. Link

-

-

Cobalt Boride Reduction (Nitrile to Amine)

-

T. Satoh et al., "Reduction of organic compounds with sodium borohydride-transition metal salt systems," Tetrahedron Letters, vol. 10, no.[1] 52, pp. 4555-4558, 1969.[1] Link

-

S. W. Heinzman and B. Ganem, "The mechanism of sodium borohydride-cobaltous chloride reductions," J. Am. Chem. Soc., vol. 104, no.[3] 25, pp. 6801–6802, 1982. Link

-

-

Reductive Amination Methodologies

-

E. W. Baxter and A. B. Reitz, "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents," Organic Reactions, 2002. Link

-

-

Synthesis of 2H-Indazoles (General)

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. asianpubs.org [asianpubs.org]

- 3. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2022117487A1 - New indazole derivatives - Google Patents [patents.google.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caribjscitech.com [caribjscitech.com]

Spectroscopic Characterization of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine is a substituted indazole derivative. The core of the molecule is a bicyclic indazole ring system. Key structural features that will influence its spectroscopic properties include:

-

Indazole Core: Aromatic system that will show characteristic signals in NMR and IR spectroscopy.

-

Bromine Substituent: The presence of bromine at the 5-position will influence the electronic environment of the aromatic ring and will produce a characteristic isotopic pattern in mass spectrometry.

-

N-Methyl Group: The methyl group on the indazole nitrogen will have a distinct singlet signal in the ¹H NMR spectrum.

-

Aminomethyl Group: The primary amine functionality will exhibit characteristic N-H stretching vibrations in the IR spectrum and will influence the fragmentation pattern in mass spectrometry.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Causality behind Predictions:

-

The most common fragmentation pathways involve the loss of small, stable neutral molecules or radicals.

-

Loss of the methyl group from the N-methyl position is a likely fragmentation.

-

Cleavage of the bond between the methylene group and the indazole ring (benzylic cleavage) would lead to the loss of the aminomethyl radical.

-

Subsequent loss of the bromine radical from the major fragments would lead to the other observed ions.

Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the characteristic isotopic pattern for bromine-containing compounds. [1][2]

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for (5-bromo-2-methyl-2H-indazol-3-yl)methanamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying scientific reasoning, serve as a valuable resource for researchers involved in the synthesis, purification, and characterization of this and related indazole derivatives. The provided experimental protocols offer a starting point for obtaining empirical data to validate these predictions.

References

- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235755).

- MilliporeSigma. (n.d.). 5-bromo-2-methyl-2H-indazole-3-carbaldehyde.

- Norman, C., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5‐bromo‐indazole‐3. Diva-Portal.org.

- MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide.

- ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

- Chemistry LibreTexts. (2025). 14.9: Characteristics of ¹³C NMR Spectroscopy.

Sources

The Substituted Indazole: A Privileged Scaffold in Drug Discovery

[1][2]

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2][3][4] Unlike its isomer indole, indazole contains a second nitrogen atom in the five-membered ring (N2), imparting unique electronic properties, tautomeric versatility (1H vs. 2H), and hydrogen-bonding capabilities.

This guide analyzes the core biological activities of substituted indazoles, focusing on oncology (kinase inhibition) , anti-inflammatory signaling , and antimicrobial potency .[2] It provides actionable protocols for validating these activities and visualizes the critical signaling pathways modulated by these compounds.

Structural Versatility & SAR Fundamentals

The biological efficacy of indazoles is dictated by substitution patterns at the N1/N2 positions and the C3-C7 carbon ring.

| Position | Chemical Feature | Biological Implication |

| N1 / N2 | Tautomerism | 1H-indazole is thermodynamically favored.[5][6] Alkylation at N1 often improves metabolic stability. N2-substituted indazoles (e.g., Pazopanib) are critical for specific kinase binding modes. |

| C3 | Functionalization | Ideal for introducing aryl/heteroaryl groups via Suzuki/Stille coupling. Enhances potency against VEGFR and CDK . |

| C4 - C7 | Hydrophobic Pocket | Substitutions here (e.g., 6-bromo, 5-nitro) modulate lipophilicity and target selectivity. C6 substitution is a hallmark of anti-inflammatory activity. |

Oncology: Kinase Inhibition

The most commercially successful application of substituted indazoles is in the inhibition of receptor tyrosine kinases (RTKs). Indazoles act as ATP-competitive inhibitors, mimicking the adenine ring of ATP to bind within the hinge region of the kinase.[3]

Key Targets & Drugs

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Blocked by Axitinib (indazole-based).[7] Inhibition prevents angiogenesis.

-

ALK/ROS1: Targeted by Entrectinib (contains an indazole core), effective in non-small cell lung cancer (NSCLC).

-

PARP: Niraparib utilizes an indazole scaffold to inhibit DNA repair mechanisms in BRCA-mutated cancers.

Mechanism of Action: VEGFR Signaling

Indazole derivatives bind to the ATP-binding pocket of VEGFR, preventing autophosphorylation. This blockade halts the downstream RAS-RAF-MEK-ERK cascade, suppressing tumor proliferation and angiogenesis.

Visualization: VEGFR Pathway & Indazole Inhibition

Figure 1: The VEGFR signaling cascade. Indazole derivatives competitively bind to the receptor, preventing ATP phosphorylation and halting downstream oncogenic signaling.

Protocol 1: Biochemical Kinase Profiling Assay (ADP-Glo™)

Objective: Determine the IC₅₀ of a novel substituted indazole against VEGFR2.

Reagents:

-

Kinase: Recombinant Human VEGFR2.

-

Substrate: Poly (Glu, Tyr) 4:1.

-

ATP: Ultra-pure (at Kₘ).

-

Detection: ADP-Glo™ Reagent (Promega).

Workflow:

-

Compound Prep: Dissolve indazole derivative in 100% DMSO. Prepare 10-point serial dilutions (1:3) in kinase buffer. Final DMSO concentration should be <1%.

-

Enzyme Reaction: In a 384-well white plate, add 2 μL of inhibitor solution and 2 μL of VEGFR2 enzyme. Incubate for 10 min at RT.

-

Substrate Addition: Add 2 μL of ATP/Substrate mix to initiate reaction.

-

Incubation: Incubate at RT for 60 minutes.

-

ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate 40 min.

-

Detection: Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Readout: Measure luminescence using a microplate reader.

-

Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit to sigmoidal dose-response curve (GraphPad Prism).

Anti-Inflammatory & Immunomodulation

Substituted indazoles (particularly 1-benzyl-3-substituted derivatives) exhibit potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and modulating the NF-κB pathway.

Mechanism

-

Target: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

-

Effect: Reduction of pro-inflammatory cytokines (TNF-α, IL-6).

Protocol 2: NO Production Assay (Griess Method)

Objective: Evaluate anti-inflammatory potential in LPS-stimulated macrophages.

Cell Line: RAW 264.7 (Murine macrophages).

Workflow:

-

Seeding: Plate RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate 24h for adhesion.

-

Treatment: Pre-treat cells with the indazole test compound (0.1 - 50 μM) for 1 hour.

-

Stimulation: Add Lipopolysaccharide (LPS) (1 μg/mL) to induce inflammation. Incubate for 24 hours.

-

Supernatant Collection: Transfer 100 μL of culture supernatant to a new plate.

-

Griess Reaction: Add 100 μL of Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Measurement: Incubate 10 min in dark. Measure Absorbance at 540 nm.

-

Quantification: Calculate Nitrite concentration using a NaNO₂ standard curve.

Antimicrobial Activity

Recent studies highlight the efficacy of indazole derivatives against multi-drug resistant bacteria and fungi.

-

Target: Bacterial DNA Gyrase B (ATPase domain).

-

SAR Insight: 3-carboxamide indazoles show high affinity for the ATP-binding pocket of E. coli gyrase.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for screening a library of substituted indazoles, from synthesis to lead identification.

Figure 2: High-Throughput Screening (HTS) workflow for indazole drug discovery.

References

-

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Molecules, 2018.[5]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 2022.

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 2017.[8]

-

Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. BenchChem Protocols, 2025.

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 2013.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

Foreword: The Strategic Role of Bromine in the Privileged Indazole Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromo-Indazoles

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to mimic the purine core of ATP allows it to effectively interact with the ATP-binding pockets of a vast array of protein kinases, making it a cornerstone in the development of targeted therapies.[1][3][4] This guide delves into the nuanced world of bromo-indazoles, exploring how the strategic placement of a single bromine atom can profoundly influence molecular interactions, metabolic stability, and ultimately, biological activity.

As drug development professionals, our goal is not merely to synthesize compounds, but to understand the intricate dance between a molecule's structure and its function. The bromine atom is far more than a simple "heavy atom" substituent. It serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of compound libraries.[5] Furthermore, its unique electronic properties allow it to participate in halogen bonding—a specific, non-covalent interaction with protein backbones that can significantly enhance binding affinity and selectivity.[6][7] This guide will dissect the structure-activity relationships (SAR) of bromo-indazoles, providing a framework for rational drug design and empowering researchers to harness the full potential of this remarkable chemical motif.

Synthetic Strategies: Building the Bromo-Indazole Toolkit

A robust SAR study is predicated on the ability to synthesize a diverse and well-characterized library of analogues. The synthesis of bromo-indazoles requires precise control over regioselectivity. Methodologies range from classical cyclization reactions to modern C-H activation strategies.

Foundational Synthesis and Bromination Workflow

A common and effective strategy involves the initial construction of the indazole core followed by selective bromination, or the use of pre-brominated starting materials for cyclization. The choice of bromine source and reaction conditions is critical for directing the halogen to the desired position.

Caption: General synthetic workflows for preparing and diversifying bromo-indazoles.

Protocol: Ultrasound-Assisted C3 Bromination

This protocol describes a rapid and efficient method for the selective bromination of 2H-indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source.[8][9] The use of ultrasound accelerates the reaction, often leading to completion within 30 minutes under mild conditions.

Materials:

-

2-substituted-2H-indazole (1.0 eq, 0.2 mmol)

-

DBDMH (1.0 eq, 0.2 mmol)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq, 0.4 mmol)

-

Ethanol (EtOH) (2.0 mL)

-

Reaction vial suitable for ultrasonication

-

Ultrasonic bath (e.g., 40 kHz/50 W)

-

Magnetic stirrer

Procedure:

-

Vessel Preparation: To a clean, dry reaction vial, add the 2-substituted-2H-indazole (0.2 mmol) and a magnetic stir bar.

-

Reagent Addition: Add Na₂CO₃ (0.4 mmol) followed by DBDMH (0.2 mmol).

-

Solvent Addition: Add ethanol (2.0 mL) to the vial.

-

Reaction Execution: Seal the vial and place it in the center of an ultrasonic bath containing water. Set the temperature to 40 °C.

-

Irradiation: Turn on the ultrasonic bath and irradiate for 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 3-bromo-2H-indazole derivative.

Self-Validation: The protocol's trustworthiness is enhanced by consistent monitoring (TLC/LC-MS) to confirm the consumption of starting material and formation of a single major product. The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

The Core of SAR: Impact of Bromine Position on Biological Activity

The position of the bromine atom on the indazole scaffold is a critical determinant of its interaction with biological targets. Different isomers exhibit vastly different potencies and selectivities.

C6-Bromo Substitution: A Kinase Inhibition Hotspot

The 6-bromo-1H-indazole motif is a well-established and highly valuable scaffold for developing potent kinase inhibitors.[1] The bromine at this position often serves a dual purpose: it acts as a key synthetic handle for introducing diversity via cross-coupling reactions and can occupy a hydrophobic pocket within the kinase ATP-binding site.[5][10]

Case Study: PI3K and PLK4 Inhibition Derivatives of 6-bromo-1H-indazole have shown significant promise as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[5] Similarly, optimization of indazole-based compounds has led to highly potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[11]

| Compound ID | Core Scaffold | Target Kinase | IC₅₀ (nM) | Key Structural Features | Reference |

| C05 | 1H-Indazole | PLK4 | < 0.1 | 6-((3-fluoro-4-methoxyphenyl)amino) substituent | [11] |

| 28t | 1H-Indazole | PLK4 | 74 | 6-bromo, 4-amino scaffold, lead compound | [11] |

| Indazole 18 | 1H-Indazole | JAK2 | 78 | 3-amino, 6-bromo scaffold | [2] |

| Pazopanib | 1H-Indazole | VEGFR-2 | 30 | Contains an indazole core, for comparison | [3] |

| Sulfonamide 13i | Indazole-pyrimidine | VEGFR-2 | 34.5 | Sulfonamide group enhances activity | [3] |

Table 1: Comparative in vitro activity of selected indazole-based kinase inhibitors.

The data clearly illustrates a common SAR trend: the 6-bromo position provides a potent starting point (e.g., compound 28t ). Subsequent modification at this position, often replacing the bromine via Suzuki coupling, can dramatically enhance potency, as seen with the sub-nanomolar activity of C05 .[11]

C3, C4, C5, and C7 Positions: Exploring Other Vectors

While C6 is a prominent position, functionalization at other sites is also crucial for modulating activity against different targets.

-

C3-Bromo: This position is often targeted for functionalization. Direct bromination at C3 provides a versatile intermediate for further coupling reactions to explore the solvent-exposed region of an active site.[8][9]

-

C4-Bromo: Introduction of bromine at the C4 position of 1H-indazole has been shown to produce potent inhibitors of neuronal nitric oxide synthase (nNOS).[12]

-

C5-Bromo: In the development of antifungal agents, a 5-bromo substituted indazole-linked triazole demonstrated significant activity against a variety of fungal species, including Candida albicans.[13]

-

C7-Bromo: The 7-position is also synthetically accessible. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of the potent anti-HIV therapeutic, Lenacapavir.[14]

Caption: A logical workflow for a typical bromo-indazole SAR study.

Mechanistic Insights and Key Interactions

The efficacy of bromo-indazoles, particularly as kinase inhibitors, stems from their ability to form specific and favorable interactions within the enzyme's active site. The indazole NH and the pyrazole nitrogen are critical for forming hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of ATP's adenine ring.[2]

The bromine atom contributes to binding affinity primarily through two mechanisms:

-

Halogen Bonding: The electropositive crown (σ-hole) on the bromine atom can form a favorable electrostatic interaction with a Lewis basic partner, such as the backbone carbonyl oxygen of a hinge residue.[6][7] This provides a directional interaction that can lock the inhibitor into an optimal binding pose.

-

Hydrophobic Interactions: The bromine atom can occupy small hydrophobic pockets, displacing water molecules and contributing favorably to the overall binding free energy.[10]

Caption: Key interactions of a bromo-indazole inhibitor in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantify the potency of newly synthesized bromo-indazole derivatives, a robust in vitro kinase inhibition assay is essential. This protocol outlines a standard luminescence-based assay to determine IC₅₀ values.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Materials:

-

Recombinant target kinase (e.g., PLK4, PI3Kα)

-

Kinase-specific substrate peptide

-

ATP (at or near the Kₘ concentration)

-

Assay buffer (containing MgCl₂)

-

Bromo-indazole test compounds (serially diluted in DMSO)

-

Positive control inhibitor (e.g., Staurosporine or a known potent inhibitor)

-

Negative control (DMSO vehicle)

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

White, opaque 384-well assay plates

-

Multichannel pipette or liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Plating: Prepare a 10-point serial dilution of each test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Also include wells for the positive control and DMSO-only (0% inhibition and 100% activity, respectively).

-

Kinase Reaction Setup: Prepare a kinase/substrate master mix in the appropriate assay buffer. Add this mix to all wells of the plate.

-

Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final DMSO concentration should be ≤1%.

-

Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the ADP produced.

-

Data Acquisition: Incubate the plate as recommended by the manufacturer, then measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data using the controls: Percent Inhibition = 100 * (1 - (Signal_Test - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

-

Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Conclusion

The structure-activity relationship of bromo-indazoles is a rich and multifaceted field. The bromine atom is a powerful tool for medicinal chemists, acting as both a versatile synthetic anchor and a key interacting element that can enhance binding affinity through halogen bonding and hydrophobic interactions. SAR studies consistently demonstrate that while the 6-bromo-1H-indazole is a highly productive starting point for kinase inhibitors, strategic bromination at other positions can unlock potency against a diverse range of biological targets. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can continue to leverage the unique properties of bromo-indazoles to develop the next generation of targeted therapeutics.

References

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Different biological activities reported with Indazole derivatives.

- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.BenchChem.

- Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived

- Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermedi

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi

- Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- Discovery of novel indazole-linked triazoles as antifungal agents.PlumX Metrics.

- BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536.

- Understanding the impact of anticancer halogenated inhibitors and various functional groups (X = Cl, F, CF3, CH3, NH2, OH, H) of casein kinase 2 (CK2).Taylor & Francis Online.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.

- Indazoles in Drug Discovery.PharmaBlock.

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.Royal Society of Chemistry.

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.Royal Society of Chemistry Publishing.

- Discovery and synthesis of novel indazole deriv

- The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),...

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 13. PlumX [plu.mx]

- 14. chemrxiv.org [chemrxiv.org]

discovery and synthesis of novel (5-bromo-2-methyl-2H-indazol-3-yl)methanamine analogs

An In-Depth Technical Guide to the Discovery and Synthesis of Novel (5-bromo-2-methyl-2H-indazol-3-yl)methanamine Analogs

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive framework for the discovery, synthesis, and characterization of a novel class of indazole derivatives: (5-bromo-2-methyl-2H-indazol-3-yl)methanamine analogs. We present a proposed synthetic strategy, detailed experimental protocols, and a roadmap for the subsequent biological evaluation of these new chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space within the indazole family.

PART 1: Strategic Rationale and Structural Design

The design of the (5-bromo-2-methyl-2H-indazol-3-yl)methanamine core is predicated on the established importance of substitution patterns on the indazole ring for modulating biological activity. The bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of a diverse analog library. The N2-methylation is intended to lock the tautomeric form and potentially enhance metabolic stability and cell permeability. Finally, the aminomethyl group at the 3-position provides a key site for interaction with biological targets and for the introduction of various side chains.

PART 2: Proposed Synthetic Pathway

The synthesis of the target compound and its analogs can be approached through a multi-step sequence starting from commercially available 2-nitro-4-bromotoluene. The proposed pathway is outlined below.

Diagram: Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine and its analogs.

PART 3: Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and should be optimized for the specific substrates.

Protocol 1: Synthesis of 5-Bromo-1H-indazole (C)

-

To a solution of 2-nitro-4-bromotoluene (A) (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1) is added ammonium chloride (10 eq) and zinc dust (5 eq).

-

The reaction mixture is stirred vigorously at room temperature for 12-18 hours.

-

Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 5-bromo-1H-indazole (C).

Protocol 2: N-Methylation of 5-Bromo-1H-indazole (D)

-

To a solution of 5-bromo-1H-indazole (C) (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).

-

The reaction mixture is stirred at room temperature for 6-8 hours.

-

The mixture is then poured into ice-water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to separate the N1 and N2 isomers, yielding 5-bromo-2-methyl-2H-indazole (D).

Protocol 3: Formylation of 5-Bromo-2-methyl-2H-indazole (E)

-

To a solution of 5-bromo-2-methyl-2H-indazole (D) (1.0 eq) in anhydrous DMF at 0 °C is added phosphorus oxychloride (POCl₃) (1.5 eq) dropwise.

-

The reaction mixture is then heated to 90 °C for 4-6 hours.

-

After cooling to room temperature, the mixture is carefully poured into a stirred mixture of ice and aqueous sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried to give 5-bromo-2-methyl-2H-indazole-3-carbaldehyde (E).

Protocol 4: Reductive Amination to (5-Bromo-2-methyl-2H-indazol-3-yl)methanamine (F)

-

To a solution of 5-bromo-2-methyl-2H-indazole-3-carbaldehyde (E) (1.0 eq) in methanol is added ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in water and basified with aqueous sodium hydroxide.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the target compound (F).

PART 4: Analog Synthesis and Library Generation

The primary amine of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine (F) and the bromine at the 5-position are key diversification points for generating a library of analogs.

Diagram: Analog Library Generation Strategy

Caption: Strategy for generating a diverse library of analogs from the core scaffold.

PART 5: Characterization and Purification

All synthesized compounds should be characterized by standard analytical techniques:

| Technique | Purpose |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |

| High-Performance Liquid Chromatography (HPLC) | Determining purity and for purification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirming molecular weight. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidating the chemical structure. |

| High-Resolution Mass Spectrometry (HRMS) | Confirming the elemental composition. |

Purification of the final compounds should be achieved through column chromatography on silica gel or preparative HPLC.

PART 6: Putative Biological Evaluation

Based on the known biological activities of other indazole-containing compounds, the novel analogs synthesized in this work could be screened for a variety of biological activities.

Potential Therapeutic Areas:

-

Oncology: Many indazole derivatives have shown potent anti-cancer activity by targeting various kinases.

-

Anti-inflammatory: Certain indazoles are known to inhibit inflammatory pathways.

-

Neurodegenerative Diseases: Some indazole-based compounds have shown promise in models of Alzheimer's and Parkinson's disease.

A tiered screening approach is recommended, starting with broad in vitro assays and progressing to more focused cellular and in vivo models for the most promising candidates.

References

-

The indazole nucleus in medicinal chemistry. European Journal of Medicinal Chemistry, [Link]

-

Recent advances in the synthesis of indazoles. RSC Advances, [Link]

-

Vilsmeier-Haack Reaction: Recent Advances and Applications in Organic Synthesis. ChemistrySelect, [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocyclic Compounds. Chemical Reviews, [Link]

Methodological & Application

Application Note: Protocol for the Regioselective Synthesis of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine

Abstract & Scientific Rationale

The (5-bromo-2-methyl-2H-indazol-3-yl)methanamine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., tyrosine kinases) and receptor antagonists. The synthesis of this moiety presents two primary challenges:

-

Regioselectivity of N-Methylation: Indazoles possess two nucleophilic nitrogens (N1 and N2). Standard alkylation conditions often favor the thermodynamically stable N1-isomer or yield difficult-to-separate mixtures. This protocol utilizes a kinetic control strategy using methyl 2,2,2-trichloroacetimidate to achieve high N2-selectivity.

-

Chemoselective Reduction: Converting the C3-precursor to a primary amine without debrominating the sensitive 5-bromo substituent requires a hydride donor system that avoids oxidative addition to the aryl bromide bond (common with Pd/H₂).

This guide details a robust, four-step synthetic route validated for reproducibility and scalability.

Retrosynthetic Analysis

The synthetic logic disconnects the target molecule into a commercially available 5-bromo-1H-indazole core. The pathway prioritizes early-stage regiocontrol (N2-methylation) followed by C3-functionalization.

Figure 1: Retrosynthetic strategy highlighting the preservation of the Ar-Br bond and N2-regioselectivity.

Detailed Experimental Protocol

Step 1: Regioselective N2-Methylation

Objective: Alkylate 5-bromo-1H-indazole at the N2 position with >95:5 regioselectivity. Mechanism: Acid-catalyzed alkylation using an imidate electrophile favors the more basic N2 nitrogen under kinetic conditions.

-

Reagents:

-

5-Bromo-1H-indazole (1.0 eq)[1]

-

Methyl 2,2,2-trichloroacetimidate (1.2 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) or TfOH (0.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Cyclohexane/DCM (1:1)

-

-

Procedure:

-

Dissolve 5-bromo-1H-indazole (10.0 g, 50.7 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere.

-

Add Methyl 2,2,2-trichloroacetimidate (10.7 g, 60.8 mmol) in one portion.

-

Cool the mixture to 0°C.

-

Dropwise add the catalyst (BF₃·OEt₂, 0.6 mL) over 5 minutes.

-

Allow the reaction to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1); N2-isomer typically has a lower Rf than N1.

-

Quench: Add saturated NaHCO₃ solution (50 mL). Separate phases.

-

Purification: The N2-isomer often precipitates or crystallizes. If not, flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Target: 75-85% (Solid).

-

Step 2: C3-Iodination

Objective: Install a reactive handle at the C3 position. Rationale: Indazoles undergo electrophilic aromatic substitution preferentially at C3.

-

Reagents:

-

5-Bromo-2-methyl-2H-indazole (from Step 1)[2]

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Solvent: Acetonitrile (ACN) or DMF

-

-

Procedure:

-

Dissolve the substrate (8.0 g) in ACN (80 mL).

-

Add NIS (1.1 eq) portion-wise at RT.

-

Heat to 60°C for 3 hours. The solution will darken.

-

Workup: Remove solvent in vacuo. Redissolve in EtOAc. Wash with 10% Na₂S₂O₃ (to remove excess iodine) and brine.

-

Purification: Recrystallization from Ethanol or flash chromatography.

-

Product: 5-Bromo-3-iodo-2-methyl-2H-indazole.

-

Step 3: Palladium-Catalyzed Cyanation

Objective: Convert C3-Iodide to C3-Nitrile. Critical Control: Strictly anhydrous conditions are required to prevent hydrolysis to the amide.

-

Reagents:

-

5-Bromo-3-iodo-2-methyl-2H-indazole (1.0 eq)

-

Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 eq)

-

Solvent: DMF (degassed)

-

-

Procedure:

-

Charge a reaction vial with the iodo-indazole (5.0 g), Zn(CN)₂ (1.04 g), Pd₂(dba)₃ (270 mg), and dppf (330 mg).

-

Evacuate and backfill with N₂ (3 cycles).

-

Add anhydrous DMF (50 mL).

-

Heat to 100°C for 4-6 hours. Note: The 5-bromo position is less reactive than the 3-iodo position under these conditions, ensuring chemoselectivity.

-

Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Zinc salts.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Product: 5-Bromo-2-methyl-2H-indazole-3-carbonitrile.

-

Step 4: Chemoselective Reduction to Methanamine

Objective: Reduce the nitrile to a primary amine without debrominating the aryl ring. Safety Warning: Borane complexes are flammable and evolve H₂ gas.

-

Reagents:

-

Procedure:

-

Dissolve the nitrile (2.0 g) in anhydrous THF (20 mL) under N₂. Cool to 0°C.

-

Add BH₃·THF (1.0 M, 25 mL) dropwise via syringe.

-

Reflux the mixture (65°C) for 2-4 hours. Monitor by LCMS for disappearance of nitrile.

-

Quench: Cool to 0°C. Carefully add MeOH (excess) until gas evolution ceases.

-

Hydrolysis: Add 1M HCl (20 mL) and heat to 50°C for 1 hour (breaks the boron-amine complex).

-

Isolation: Basify with NaOH (2M) to pH > 10. Extract with DCM (3x).

-

Final Purification: The free base may be oily. Isolate as the HCl salt by adding 4M HCl in dioxane to the DCM layer and filtering the precipitate.

-

Quality Control & Data Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white solid (HCl salt) | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| MS (ESI+) | [M+H]+ = 240.0/242.0 (Br pattern) | LC-MS |

| 1H NMR | Distinct singlet for N-Me (~4.1 ppm) | DMSO-d6 |

| Regio-ID | NOESY correlation: N-Me ↔ H3 (absent) / N-Me ↔ H3-CH2 (present) | 2D-NMR |

Key NMR Diagnostic: In 2-methylindazoles, the methyl group typically appears downfield (~4.0 - 4.2 ppm) compared to 1-methylindazoles (~3.9 - 4.0 ppm). The definitive proof is the NOESY signal between the N-Me protons and the C3-methylene protons in the final product.

Workflow Visualization

Figure 2: Sequential reaction workflow with expected yields and critical reagents.

Troubleshooting & Optimization

-

Issue: N1 vs N2 Isomer Contamination.

-

Cause: Temperature too high during imidate addition or wet solvent.

-

Solution: Ensure 0°C addition and strictly anhydrous DCM. If mixture occurs, N1 isomer is usually less polar and elutes first in EtOAc/Hexane.

-

-

Issue: De-bromination during Reduction.

-

Cause: Use of Pd/C or excessive heat with active metals.

-

Solution: Stick to Borane-THF. Do not use Lithium Aluminum Hydride (LAH) at high temps as it can sometimes attack aryl halides.

-

-

Issue: Incomplete Cyanation.

-

Cause: Catalyst poisoning or "wet" DMF.

-

Solution: Degas DMF vigorously (sparge with Argon for 20 mins). Use fresh Pd source.

-

References

-

Regioselective N2-Alkylation: Pfizer Global R&D. "Highly Selective N2 Alkylation of Indazoles with Methyl 2,2,2-Trichloroacetimidate." Synthesis, 2022.[4][5]

-

General Indazole Synthesis: Science of Synthesis. "Product Class 14: Indazoles."

-

Cyanation Protocol: Journal of Medicinal Chemistry. "Optimization of 5-Bromoindazole Derivatives."

-

Borane Reduction: Organic Process Research & Development. "Safe Scale-up of Borane-THF Reductions."

Sources

- 1. 5-Bromo-2,3-dihydro-4,7-dimethoxy-1H-indene-1-methanamine | C12H16BrNO2 | CID 16086368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine [smolecule.com]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. wuxibiology.com [wuxibiology.com]

Application Notes & Protocols: The Strategic Use of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine as a Versatile Intermediate in Drug Discovery

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structure is frequently found in molecules exhibiting a wide range of biological activities, including potent anti-cancer, anti-inflammatory, and anti-emetic properties.[1][3][4] Several successful marketed drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the 5-HT3 antagonist Granisetron, feature an indazole core, underscoring its clinical and commercial significance.[1][5]

The utility of indazoles stems from several key features:

-

Bioisosterism: The indazole ring can act as a bioisostere for other aromatic systems like indole or even phenol, offering a way to modulate physicochemical properties such as lipophilicity and metabolic stability while maintaining key binding interactions.[1][6]

-

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, enabling crucial interactions with biological targets.

-

Structural Rigidity: The fused ring system provides a rigid framework that can orient appended functional groups in a well-defined three-dimensional space, which is critical for achieving high-affinity binding to protein targets.

-

Hinge-Binding Motif: In the context of kinase inhibition, the indazole scaffold has proven to be an exceptional "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding site in many protein kinases.[6][7]

This guide focuses on a specifically substituted intermediate, (5-bromo-2-methyl-2H-indazol-3-yl)methanamine , detailing its strategic value and providing robust protocols for its application in the synthesis of novel drug candidates.

The Strategic Advantage of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine

The specific substitution pattern of this intermediate is not arbitrary; each functional group is strategically placed to offer maximum versatility and control during the drug design and synthesis process.

-

2H-Indazole Core: While the 1H-indazole tautomer is often more thermodynamically stable, the 2H-indazole isomer is a distinct and valuable motif in drug design.[1][3][8] Its unique electronic and steric profile can lead to altered binding modes and improved selectivity profiles compared to its 1H counterpart.

-

N2-Methyl Group: The methyl group at the N2 position serves two critical functions. First, it locks the tautomeric form, preventing interconversion and ensuring a single, well-defined isomer is carried through the synthetic route. This removes ambiguity in structure-activity relationship (SAR) studies. Second, it blocks a potential hydrogen bond donor site, a modification that can be crucial for fine-tuning target selectivity and improving pharmacokinetic properties like cell permeability.

-

C3-Methanamine (-CH₂NH₂): This primary aminomethyl group is the primary reactive handle for diversification. It is a potent nucleophile, perfectly positioned for a multitude of classic and modern chemical transformations. This allows for the systematic exploration of the chemical space adjacent to the core, often projecting into a solvent-exposed region or a key sub-pocket of a target's active site.

-

C5-Bromo Group: The bromine atom at the C5 position is a powerful tool for late-stage functionalization. It is an ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[9] This provides a secondary vector for SAR exploration, enabling optimization of properties such as potency, solubility, and metabolic stability.

The combination of these features makes (5-bromo-2-methyl-2H-indazol-3-yl)methanamine a powerful building block for constructing diverse chemical libraries aimed at a variety of biological targets, particularly protein kinases.[5][10][11]

Synthesis and Characterization of the Core Intermediate

The target intermediate can be efficiently prepared from its corresponding aldehyde precursor, which is commercially available.[12] The key transformation is a reductive amination.

Protocol 1: Synthesis of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine

Rationale: This protocol utilizes reductive amination, a robust and high-yielding method to convert an aldehyde to a primary amine. Sodium cyanoborohydride is a mild reducing agent that is selective for the imine intermediate formed in situ, minimizing the reduction of the starting aldehyde.

Materials:

-

5-bromo-2-methyl-2H-indazole-3-carbaldehyde

-

Ammonium acetate (NH₄OAc)

-

Methanol (MeOH), anhydrous

-

Sodium cyanoborohydride (NaBH₃CN)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-bromo-2-methyl-2H-indazole-3-carbaldehyde (1.0 eq) and anhydrous methanol to achieve a concentration of approximately 0.2 M.

-

Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 30 minutes. The formation of the intermediate imine occurs during this step.

-

Carefully add sodium cyanoborohydride (2.0 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. Handle in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-6 hours).

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between DCM and 1 M NaOH. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of DCM/MeOH (e.g., 100:0 to 95:5) to afford the title compound as a solid or oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Caption: Synthetic route to the target intermediate via reductive amination.

Table 1: Physicochemical Properties of the Intermediate

| Property | Value |

| IUPAC Name | (5-bromo-2-methyl-2H-indazol-3-yl)methanamine |

| Molecular Formula | C₉H₁₀BrN₃ |

| Molecular Weight | 240.10 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Key Functional Groups | Primary Amine, Bromo, 2H-Indazole |

Application Protocols: Building Candidate Molecules

The true power of this intermediate is realized in its ability to be rapidly and efficiently elaborated into diverse libraries of potential drug molecules. The following protocols outline key transformations targeting the primary amine.

Protocol 2: Synthesis of N-Acyl Indazole Derivatives (Amide Formation)

Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry. This protocol uses HATU, a modern coupling reagent that provides fast reaction times, high yields, and low rates of epimerization when chiral carboxylic acids are used.

Caption: Workflow for the synthesis of indazole-based amides.

Procedure:

-

In a vial, dissolve the carboxylic acid (1.1 eq) in N,N-Dimethylformamide (DMF).

-

Add (5-bromo-2-methyl-2H-indazol-3-yl)methanamine (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with water (2x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography to obtain the desired N-acyl derivative.

Protocol 3: Synthesis of Indazole-based Sulfonamides

Rationale: Sulfonamides are excellent hydrogen bond acceptors and are often more metabolically stable than amides. This protocol provides a direct method for their synthesis. Pyridine acts as both a base and a catalyst.

Caption: Workflow for the synthesis of indazole-based sulfonamides.

Procedure:

-

Dissolve (5-bromo-2-methyl-2H-indazol-3-yl)methanamine (1.0 eq) in DCM and add pyridine (2.0 eq).

-

Cool the solution to 0°C.

-

Add the desired sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours until complete.

-

Dilute the mixture with DCM and wash with 1 M HCl (2x) to remove excess pyridine, followed by a brine wash.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude material via flash chromatography to yield the target sulfonamide.

Late-Stage Diversification via the C5-Bromo Group

Once the C3-aminomethyl group has been functionalized, the C5-bromo position can be used to introduce further complexity and tune molecular properties.

Protocol 4: Suzuki Cross-Coupling for C5-Arylation

Rationale: The Suzuki coupling is a highly reliable and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds. It tolerates a wide range of functional groups, making it ideal for late-stage diversification of complex molecules.

Procedure:

-

To a microwave vial, add the C5-bromo-indazole derivative (from Protocol 2 or 3) (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.5 eq), and a base such as sodium carbonate (Na₂CO₃) (3.0 eq).

-

Add a solvent mixture, typically 1,4-Dioxane and Water (4:1).

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Seal the vial and heat the reaction in a microwave reactor at 100-120°C for 20-40 minutes, or heat conventionally at 80-100°C for 2-12 hours. Monitor by LC-MS.

-

After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Partition the filtrate between EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash chromatography or preparative HPLC.

Caption: Logic diagram for Suzuki cross-coupling at the C5 position.

Conclusion

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine is a high-value, strategically designed intermediate for modern drug discovery. Its pre-installed features—a locked tautomer, a primary diversification point at C3, and a secondary diversification handle at C5—provide researchers with exceptional control and flexibility. The protocols detailed herein offer robust and reproducible methods for leveraging this intermediate to rapidly generate libraries of novel, drug-like molecules, accelerating the hit-to-lead and lead optimization phases of pharmaceutical research.

References

-

Jadhav, S. D., & Gaikwad, D. D. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1207. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 98, 117567. [Link]

-

Lv, P-C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

- Google Patents. (2021).

-

National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Barrett, S. D., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5333-5338. [Link]

-

Song, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 223, 113644. [Link]

-

Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

-

Asquith, C. R. M., & Tizzard, G. J. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][1][3][13]triazol-5-yl)quinolin-4-amine. Molbank, 2019(4), M1087. [Link]

-

Aijijiyah, N. P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2025(1), M1886. [Link]

-

ResearchGate. (n.d.). 5-substituted indazoles as kinase inhibitors. [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Norman, M. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1363-1380. [Link]

-

ResearchGate. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

-

Zhang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

- Google Patents. (2011). WO2011040510A1 - Indazole analogue.

- Google P

-

Singh, S., & Kaur, M. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 1-10. [Link]

-

PubChem. (n.d.). 5-substituted indazole-3-carboxamides and preparation and use thereof - Patent EP-3119393-A4. [Link]

- Google Patents. (2003). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. innovatpublisher.com [innovatpublisher.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. mdpi.com [mdpi.com]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. Buy (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine [smolecule.com]

- 10. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-bromo-2-methyl-2H-indazole-3-carbaldehyde | 1251023-52-5 [sigmaaldrich.com]

- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

experimental protocol for cell-based assays using (5-bromo-2-methyl-2H-indazol-3-yl)methanamine

Application Note: Pharmacological Characterization of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine in Cell-Based Assays

Introduction & Scientific Context

(5-bromo-2-methyl-2H-indazol-3-yl)methanamine (CAS: 1503676-96-7) is a functionalized indazole scaffold primarily utilized as a high-value building block in the synthesis of kinase inhibitors (e.g., VEGFR, PLK4) and bacterial DNA Gyrase B inhibitors.

While often treated as a synthetic intermediate, this molecule possesses critical structural features—a 2-methyl-2H-indazole core (a privileged pharmacophore for ATP-binding pockets) and a primary methanamine tail (mimicking lysine/arginine interactions)—that warrant rigorous biological characterization. In Fragment-Based Drug Discovery (FBDD), assessing the intrinsic activity, cytotoxicity, and "off-target" liability of such fragments is essential before hit-to-lead optimization.

This guide provides a standardized protocol for evaluating the biological activity of this compound in mammalian cell models, focusing on solubility, cytotoxicity profiling, and signal transduction modulation.

Pre-Assay Preparation: Solubility & Formulation

The primary amine functionality and the lipophilic indazole core present specific solubility challenges. Improper formulation can lead to micro-precipitation in aqueous media, yielding false-negative results.

Chemical Properties:

-

MW: ~240.10 g/mol

-

Appearance: Solid powder (often supplied as HCl salt or free base)

-

Storage: -20°C, desiccated.

Solubilization Protocol:

-

Stock Solution (100 mM):

-

Dissolve the powder in DMSO (Dimethyl Sulfoxide) .

-

Note: If the compound is supplied as a Hydrochloride (HCl) salt, DMSO is still preferred. If supplied as a free base, ensure the DMSO is anhydrous to prevent oxidation of the amine.

-

Vortex for 1 minute. Inspect for clarity. If turbid, sonicate at 37°C for 5 minutes.

-

-

Storage of Stock: Aliquot into single-use vials (20 µL) and store at -80°C. Avoid freeze-thaw cycles which degrade the primary amine.

-

Working Solutions (Serial Dilution):

-

Perform all dilutions in DMSO first to maintain solubility.

-

Final Dilution: Dilute the DMSO working solution 1:1000 into pre-warmed cell culture media immediately prior to treatment.

-

Constraint: Final DMSO concentration in the assay well must be ≤ 0.5% (v/v) to avoid vehicle toxicity.

-

Table 1: Suggested Serial Dilution Scheme (for 10-point Dose Response)

| Step | Source Conc. (mM) | Source Vol (µL) | Diluent (DMSO) (µL) | Final Conc. in DMSO (mM) | Final Assay Conc. (µM)* |

| 1 | 100 (Stock) | 10 | 90 | 10 | 100 |

| 2 | 10 (Step 1) | 30 | 60 | 3.33 | 33.3 |

| 3 | 3.33 (Step 2) | 30 | 60 | 1.11 | 11.1 |

| 4 | 1.11 (Step 3) | 30 | 60 | 0.37 | 3.7 |

| ... | ... | ... | ... | ... | ...[1][2] |

| 10 | Vehicle | 0 | 100 | 0 | 0 (DMSO Control) |

*Assumes 1:100 dilution into media (e.g., 1 µL compound + 99 µL media).

Protocol A: Cytotoxicity Profiling (Cell Viability)

Before assessing specific target inhibition, you must determine the LC50 (Lethal Concentration 50%) to distinguish between specific signaling inhibition and general cell death.

Assay System: CellTiter-Glo® (ATP-based) or MTS Assay. Cell Models:

-

HUVEC: For assessing anti-angiogenic potential (VEGFR proxy).

-

HepG2: For general hepatotoxicity screening.

-

Target Cells: Specific cancer line relevant to your study (e.g., MCF-7 for PLK4).

Step-by-Step Workflow:

-

Seeding:

-

Seed cells in 96-well white-walled plates (for luminescence).

-

Density: 3,000–5,000 cells/well (cell line dependent).

-

Incubate 24h at 37°C/5% CO2 to allow attachment.

-

-

Treatment:

-

Readout (CellTiter-Glo):

-

Equilibrate plate to Room Temperature (RT) for 30 min.

-

Add 100 µL CellTiter-Glo reagent to each well.

-

Shake orbitally (2 min) to lyse cells.

-

Incubate (10 min) to stabilize signal.

-

Measure Luminescence (Integration time: 1s).

-

-

Analysis:

-

Normalize data:

. -

Fit curve using Non-linear regression (4-parameter logistic) to determine IC50.

-

Protocol B: Functional Target Engagement (Western Blot)

Indazole derivatives frequently modulate kinase pathways (MAPK, PI3K/Akt) by binding the ATP pocket. This protocol screens for "off-target" or "fragment-level" modulation of these pathways.

Objective: Detect changes in phosphorylation of ERK1/2 (MAPK) or Akt.

Workflow Visualization (Graphviz):

Caption: Standardized kinase modulation workflow. Serum starvation is critical to reduce basal phosphorylation noise.

Detailed Steps:

-

Starvation: Seed cells in 6-well plates. Once 80% confluent, wash with PBS and switch to low-serum media (0.1% FBS) overnight. This synchronizes the cells and lowers basal kinase activity.

-

Pre-treatment: Add (5-bromo-2-methyl-2H-indazol-3-yl)methanamine at 10 µM and 50 µM for 1 hour .

-

Stimulation: Challenge cells with a growth factor (e.g., EGF 50 ng/mL) for 15 minutes to activate the pathway.

-

Rationale: If the compound binds the kinase ATP pocket, it will block the phosphorylation cascade induced by EGF.

-

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

Immunoblotting:

-

Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204), Anti-pAkt (Ser473).

-

Loading Control: Anti-Beta-Actin or Anti-Total ERK.

-

Mechanistic Rationale: The Indazole Scaffold

Understanding why we test this compound requires mapping it to the kinase signaling landscape. The 2-methyl-2H-indazole core is a known ATP-mimetic.

Caption: Potential interference points. The indazole scaffold typically targets the ATP-binding cleft of RTKs (like VEGFR) or downstream kinases (RAF), blocking downstream p-ERK signaling.

Troubleshooting & Self-Validation

-

Issue: Precipitation in Media.

-

Cause: The primary amine may interact with serum proteins or pH buffers.

-

Fix: Ensure the DMSO stock is clear. Do not exceed 0.5% DMSO. If precipitation persists, dilute in serum-free media first, then add serum.

-

-

Issue: No Activity Observed.

-

Cause: The fragment has low affinity (µM range) compared to optimized drugs (nM range).

-

Fix: This is expected for a fragment. Test at higher concentrations (up to 100 µM) to detect weak binding, which is valid for FBDD.

-

-

Issue: High Toxicity.

-

Cause: Non-specific amine toxicity.

-

Fix: Compare CellTiter-Glo (metabolic health) with LDH Release (membrane rupture) to distinguish apoptosis from necrosis.

-

References

-

Zhang, J., et al. (2015).[4] "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors." ACS Medicinal Chemistry Letters, 6(10), 1080–1085. Link

-

Pauls, H. W., et al. (2014). "Discovery of Indazole-Based Inhibitors of PLK4." Cancer Cell, 26, 163–176.[3] Link

-

Elsayed, M. S., et al. (2021).[2] "Current progress of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 11, 23677-23706. Link

-

PubChem Compound Summary. (2025). "Methyl 3-amino-5-bromo-2-methylbenzoate" (Structural analog context). National Center for Biotechnology Information. Link

Sources

- 1. CAS:878064-16-5, 5-溴-2,3-二甲基-2H-吲唑-毕得医药 [bidepharm.com]

- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

analytical methods for the quantification of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine

An Application Note and Protocol for the Quantitative Analysis of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine

Introduction: The Analytical Imperative for a Novel Indazole Derivative

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The specific compound, (5-bromo-2-methyl-2H-indazol-3-yl)methanamine, represents a key synthetic intermediate or a potential active pharmaceutical ingredient (API). Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of any resulting drug product.[3][4] This involves monitoring its concentration in various matrices, from raw materials and process intermediates to final formulations and biological samples for pharmacokinetic studies.

This document, authored for researchers, analytical scientists, and drug development professionals, provides a detailed, field-proven framework for the robust quantification of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine. We will primarily focus on the gold-standard technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and selectivity.[5][6] Additionally, a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method will be presented as a widely accessible alternative for purity assessments and content uniformity testing.

The protocols herein are designed not merely as a list of steps but as a self-validating system, grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[7][8]

Primary Analytical Strategy: Reversed-Phase LC-MS/MS

The chemical structure of (5-bromo-2-methyl-2H-indazol-3-yl)methanamine, featuring a basic primary amine and a heterocyclic aromatic core, makes it an ideal candidate for analysis by reversed-phase liquid chromatography coupled with positive-ion electrospray ionization tandem mass spectrometry (ESI+-MS/MS). The addition of a mobile phase modifier like formic acid is critical; it protonates the amine group, which enhances chromatographic retention on a C18 stationary phase and promotes efficient ionization for mass spectrometric detection.[9][10]

Workflow for LC-MS/MS Quantification